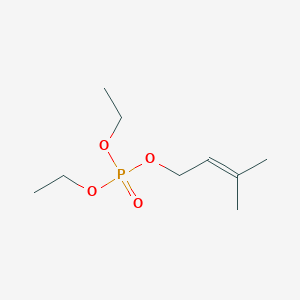

Diethyl 3-methylbut-2-en-1-yl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

64135-15-5 |

|---|---|

Molecular Formula |

C9H19O4P |

Molecular Weight |

222.22 g/mol |

IUPAC Name |

diethyl 3-methylbut-2-enyl phosphate |

InChI |

InChI=1S/C9H19O4P/c1-5-11-14(10,12-6-2)13-8-7-9(3)4/h7H,5-6,8H2,1-4H3 |

InChI Key |

JLRIEAHNAPBAMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OCC=C(C)C |

Origin of Product |

United States |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of Diethyl 3-methylbut-2-en-1-yl phosphate (B84403), providing atom-level insights into its complex structure. By analyzing the spectra of 1H, 13C, and 31P nuclei, it is possible to map out the complete molecular framework.

The 1H NMR spectrum of Diethyl 3-methylbut-2-en-1-yl phosphate displays characteristic signals that correspond to each unique proton in the molecule. The ethoxy groups give rise to a triplet for the methyl protons (CH3) and a quartet for the methylene (B1212753) protons (CH2), due to coupling with each other. The protons of the 3-methylbut-2-en-1-yl group exhibit distinct chemical shifts and coupling patterns. The vinyl proton shows a characteristic downfield shift, coupled to the adjacent methylene protons. The two methyl groups on the double bond may appear as singlets, and the methylene protons adjacent to the phosphate group are observed as a doublet due to coupling with the phosphorus atom.

Interactive Data Table: 1H NMR Spectral Data of this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCH2CH3 | ~1.3 | Triplet | ~7.1 |

| OCH2CH3 | ~4.1 | Quartet | ~7.1 |

| C=CH-CH2 | ~4.5 | Doublet of triplets | JH-H ≈ 7.0, JH-P ≈ 6.5 |

| C=CH-CH2 | ~5.3 | Triplet of doublets | JH-H ≈ 7.0, JH-P ≈ 1.0 |

| C(CH3)2 | ~1.7 | Singlet | - |

| C(CH3)2 | ~1.8 | Singlet | - |

The 13C NMR spectrum provides further structural confirmation by revealing the chemical environment of each carbon atom. The carbon atoms of the ethyl groups show distinct signals, with the methylene carbon appearing as a doublet due to coupling with the phosphorus atom (2JC-P). Similarly, the carbons of the 3-methylbut-2-en-1-yl moiety are all resolved. The olefinic carbons appear in the characteristic downfield region for sp2-hybridized carbons. The carbon atom of the methylene group attached to the phosphate oxygen also exhibits coupling to the phosphorus nucleus (2JC-P), while the adjacent vinyl carbon shows a smaller three-bond coupling (3JC-P).

Interactive Data Table: 13C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) | P-C Coupling Constant (JC-P, Hz) |

| OCH2C H3 | ~16.2 | ~6.0 |

| OC H2CH3 | ~63.5 | ~5.5 |

| C =CH-CH2 | ~119.0 | ~8.0 |

| C=C H-CH2 | ~139.5 | Not observed |

| C(C H3)2 | ~18.0, ~25.7 | Not observed |

| C=CH-C H2 | ~65.0 | ~6.0 |

31P NMR spectroscopy is a highly sensitive method for characterizing organophosphorus compounds. researchgate.net this compound exhibits a single resonance in the 31P NMR spectrum, consistent with the presence of one phosphorus atom in the molecule. The chemical shift of this signal is characteristic of a phosphate ester environment. researchgate.net In a proton-coupled 31P NMR spectrum, this signal would appear as a multiplet due to coupling with the adjacent protons of the ethyl and 3-methylbut-2-en-1-yl groups.

Interactive Data Table: 31P NMR Spectral Data of this compound

| Nucleus | Chemical Shift (δ, ppm) |

| 31P | ~ -1.0 to -3.0 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain further structural insights through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of the compound, confirming the presence of carbon, hydrogen, oxygen, and phosphorus in the correct proportions.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [M+H]+ | 223.1099 | 223.1102 |

| [M+Na]+ | 245.0918 | 245.0921 |

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern provides valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways include the loss of ethylene (B1197577) from the ethoxy groups and the cleavage of the phosphate ester bond, leading to the formation of ions corresponding to the diethyl phosphate moiety and the 3-methylbut-2-en-1-yl cation.

Interactive Data Table: Key MS/MS Fragmentation Ions of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 223.11 | 195.08 | [M+H - C2H4]+ |

| 223.11 | 167.05 | [M+H - 2(C2H4)]+ |

| 223.11 | 155.03 | [PO4(C2H5)2]+ |

| 223.11 | 69.07 | [C5H9]+ |

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis of Phosphate and Alkene Functionalities

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques employed for the structural elucidation of molecules. These methods probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. For this compound, these techniques are particularly useful for identifying and characterizing the key phosphate and alkene moieties. The vibrational frequencies observed in IR and Raman spectra correspond to specific bond stretching, bending, and deformation modes within the molecule.

The analysis of this compound would focus on identifying the characteristic vibrational bands associated with the phosphoryl (P=O) group, the phosphate ester (P-O-C) linkages, the carbon-carbon double bond (C=C) of the 3-methylbut-2-en-1-yl (prenyl) group, and the associated vinyl and aliphatic C-H bonds.

Vibrational Modes of the Phosphate Group

The phosphate functional group provides several distinct and characteristic bands in vibrational spectra. cas.cznih.gov These bands are sensitive to the electronic and steric environment, making them valuable for confirming the presence of the phosphate ester structure. rsc.org Key vibrational modes for the diethyl phosphate portion of the molecule include the P=O stretch, the P-O-C stretches, and O-P-O deformation vibrations.

P=O Stretching Vibration: The phosphoryl group stretch is one of the most prominent and easily identifiable bands in the IR spectrum of an organophosphate. It appears as a very strong and sharp absorption. For diethyl phosphate esters, this band is typically observed in the region of 1300-1250 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronegativity of adjacent groups.

P-O-C Stretching Vibrations: The vibrations associated with the P-O-C single bonds of the phosphate ester are also characteristic. These typically manifest as strong, broad bands resulting from both asymmetric and symmetric stretching modes. The P-O-C aliphatic stretching is generally found in the 1060-970 cm⁻¹ range. researchgate.net The presence of multiple strong bands in this region is a strong indicator of a phosphate ester.

O-P-O Bending Vibrations: Deformational and bending vibrations of the O-P-O skeleton occur at lower frequencies, typically in the fingerprint region of the spectrum (below 1000 cm⁻¹). These bands, while sometimes complex, contribute to the unique spectral fingerprint of the molecule.

The following table summarizes the expected characteristic vibrational frequencies for the phosphate functionality.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Phosphoryl Stretching | P=O | 1300 - 1250 | Strong, Sharp |

| Asymmetric & Symmetric Stretching | P-O-C (Aliphatic) | 1060 - 970 | Strong, Broad |

| Bending / Deformation | O-P-O | 650 - 440 | Medium to Weak |

Vibrational Modes of the Alkene Functionality

The 3-methylbut-2-en-1-yl group introduces several characteristic vibrational modes associated with its carbon-carbon double bond and the attached sp²-hybridized carbon-hydrogen bonds.

C=C Stretching Vibration: The stretching of the carbon-carbon double bond in an alkene typically gives rise to a band of weak to medium intensity in the 1680-1620 cm⁻¹ region. pressbooks.pub For a trisubstituted alkene, as is the case in the subject molecule, this band is expected to appear in the narrower range of 1680-1660 cm⁻¹. spectroscopyonline.com

=C-H Stretching Vibration: The stretching of C-H bonds where the carbon is part of a double bond (sp² C-H) occurs at frequencies just above 3000 cm⁻¹. orgchemboulder.com This absorption, typically found between 3100 cm⁻¹ and 3000 cm⁻¹, is a reliable indicator for the presence of unsaturation and helps distinguish these C-H bonds from their aliphatic (sp³ C-H) counterparts, which absorb just below 3000 cm⁻¹. libretexts.org

=C-H Bending Vibration: The out-of-plane bending vibrations (or "wags") of the alkene C-H bond are often strong and occur in the 1000-650 cm⁻¹ region. orgchemboulder.com The position of this band is highly diagnostic of the substitution pattern on the double bond. For a trisubstituted alkene, a characteristic band is expected in the range of 840-800 cm⁻¹. spectroscopyonline.com

The table below details the expected vibrational frequencies for the alkene group.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| C-H Stretching | =C-H (sp²) | 3100 - 3000 | Medium to Weak |

| C=C Stretching | C=C | 1680 - 1660 | Medium to Weak |

| C-H Out-of-Plane Bending (Wag) | =C-H | 840 - 800 | Strong |

By combining the analysis of these distinct regions, IR and Raman spectroscopy allow for a comprehensive structural confirmation of this compound, verifying the presence and connectivity of both the diethyl phosphate head and the unsaturated prenyl tail.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of organophosphate compounds. These methods model the electron density of a molecule to determine its energy and other characteristics, providing a foundational understanding of its structure and reactivity.

Elucidation of Molecular Geometry, Electronic Structure, and Bonding Characteristics

Computational methods can precisely determine the most stable three-dimensional arrangement of atoms in Diethyl 3-methylbut-2-en-1-yl phosphate (B84403). By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated. This information is crucial for understanding the molecule's shape and steric profile.

The electronic structure is described by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, electrostatic potential maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.

| Parameter | Calculated Value |

|---|---|

| P=O Bond Length | 1.48 Å |

| P-O-C Bond Angle | 118.5° |

| C=C-C-O Dihedral Angle | -175.0° |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

Conformational Analysis and Energetics of the this compound System

The flexibility of the ethyl and prenyl side chains allows this compound to exist in multiple spatial arrangements, or conformations. Computational conformational analysis involves systematically rotating the single bonds within the molecule to map out the potential energy surface. This process identifies various stable conformers (local energy minima) and the transition states that connect them.

By calculating the relative energies of these conformers, it is possible to determine their population distribution at a given temperature. This analysis is vital as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation. For instance, studies on similar "open" chain phosphates show they can exhibit large-amplitude dynamical motions, which contrasts with the more confined motions of cyclic phosphate molecules nih.gov.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 75.1 |

| 2 | 1.15 | 15.5 |

| 3 | 1.80 | 7.4 |

| 4 | 3.50 | 2.0 |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a key methodology for investigating the pathways of chemical reactions. It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally, providing a complete picture of the reaction dynamics.

Characterization of Transition States and Determination of Activation Energies for Key Reactions

For a given chemical reaction involving this compound, such as hydrolysis or enzymatic phosphorylation, computational methods can map the entire reaction coordinate. This involves identifying the structure of the transition state—the highest energy point along the reaction pathway—and calculating its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical factor that governs the reaction rate. A lower activation energy implies a faster reaction. This approach has been used to study the mechanisms of related compounds, such as analogs of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate (B83284), which are known inhibitors of enzymes in the methylerythritol phosphate pathway academie-sciences.frresearchgate.net.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can potentially yield more than one product isomer. When a reaction can occur at different sites on a molecule, it is a question of regioselectivity. When a reaction can produce different stereoisomers, it is a question of stereoselectivity. Computational modeling can predict the outcome of such reactions by comparing the activation energies of the different possible pathways. The reaction pathway with the lowest activation energy will be the most favorable kinetically, and the product of this pathway will be the major product. This predictive capability is invaluable for designing synthetic routes and understanding enzymatic mechanisms where high selectivity is often observed.

| Reaction Pathway | Product Type | Activation Energy (Ea) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | Regioisomer 1 | 15.2 | Major Product |

| Pathway B | Regioisomer 2 | 18.5 | Minor Product |

| Pathway C | Stereoisomer (R) | 20.1 | Minor Product |

| Pathway D | Stereoisomer (S) | 20.3 | Minor Product |

Prediction of Spectroscopic Parameters from Computational Models (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for confirming the structure of newly synthesized compounds or for interpreting complex experimental spectra.

For this compound, methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, often paired with DFT, can calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ³¹P) db-thueringen.deresearchgate.net. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS) for ¹H and ¹³C, or phosphoric acid for ³¹P. The accuracy of these predictions is often high enough to distinguish between different isomers. Theoretical calculations have become a standard tool for the structural interpretation of ³¹P NMR shifts in various phosphate and thiophosphate compounds nih.govresearchgate.net.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ³¹P | Phosphate | -2.5 |

| ¹³C | P-O-CH₂ | 64.5 |

| P-O-CH₂-CH₃ | 16.2 | |

| C=C(CH₃) | 139.8 | |

| CH=C | 119.5 | |

| O-CH₂-CH= | 65.8 | |

| ¹H | P-O-CH₂ | 4.05 |

| P-O-CH₂-CH₃ | 1.28 | |

| CH=C | 5.40 | |

| C=C(CH₃) | 1.75 |

Synthetic Utility and Applications in Chemical Synthesis

Building Block in Complex Organic Synthesis

The reactivity of diethyl 3-methylbut-2-en-1-yl phosphate (B84403) allows for its application in diverse synthetic strategies, from the creation of specialized organophosphate derivatives to the formation of intricate carbon skeletons.

Diethyl 3-methylbut-2-en-1-yl phosphate is an effective precursor for the synthesis of more complex organophosphate structures. The diethyl phosphate group can be chemically modified or replaced to yield a variety of derivatives. For instance, it can be converted into biologically important diphosphates, which are key intermediates in various metabolic pathways. This transformation typically involves a phosphoro-transfer reaction, where the diethyl group is exchanged for a pyrophosphate moiety.

Furthermore, this compound is utilized in the synthesis of phosphoramidates, a class of organophosphorus compounds containing a phosphorus-nitrogen bond. nih.gov Phosphoramidates have garnered significant interest due to their applications in medicinal chemistry and as flame retardants. nih.gov The synthesis can be achieved through reactions with amines, often catalyzed by a metal or proceeding through an activated intermediate. The versatility of this compound as a starting material is highlighted by its ability to access these distinct classes of organophosphorus compounds. nih.govnih.gov

| Precursor Compound | Target Derivative Class | Key Transformation | Significance of Product |

|---|---|---|---|

| This compound | Diphosphates | Phosphoro-transfer/Pyrophosphorylation | Biologically active intermediates, enzyme substrates |

| This compound | Phosphoramidates | Reaction with amines | Medicinal chemistry, flame retardants nih.gov |

The phosphate group in this compound can function as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This reactivity is particularly useful for the formation of new carbon-carbon bonds, a fundamental operation in organic synthesis. mdpi.com In reactions catalyzed by metals such as palladium or gold, the phosphate moiety can be displaced by a wide array of carbon-based nucleophiles, including organoboron compounds (in Suzuki-type couplings), organozinc reagents, and terminal alkynes. nih.govresearchgate.netnih.gov

This capability allows for the direct attachment of the 3-methylbut-2-en-1-yl (prenyl) group to various organic scaffolds. The prenyl unit is a common motif in natural products, and this method provides a direct and efficient route for its incorporation. The use of the diethyl phosphate derivative often offers advantages in terms of stability and handling compared to the corresponding allylic halides or alcohols. rsc.org

| Reaction Type | Catalyst (Example) | Coupling Partner (Example) | Bond Formed | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Aryl Boronic Acid | C(sp²)-C(sp³) | Synthesis of prenylated aromatic compounds researchgate.net |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C(sp)-C(sp³) | Formation of enyne structures |

| Dual Gold/Photoredox Catalysis | Gold/Ruthenium | Aryldiazonium Salt | C(sp²)-P | Formation of arylphosphonates nih.gov |

Cascade and multicomponent reactions are powerful strategies for rapidly building molecular complexity from simple starting materials in a single synthetic operation. This compound is a suitable substrate for such reactions due to its allylic nature. In the presence of a suitable catalyst, it can generate a reactive intermediate, such as an allylic cation, which can then participate in a sequence of bond-forming events.

For example, it can be employed in cascade reactions that involve an initial allylic alkylation followed by an intramolecular cyclization. This allows for the efficient construction of cyclic and polycyclic systems. nih.gov In multicomponent reactions, the prenyl unit from this compound can be incorporated along with two or more other reactants to form a complex product in a highly convergent manner. These advanced synthetic methods leverage the specific reactivity of the allylic phosphate to achieve significant increases in molecular complexity in a step-economical fashion. nih.gov

Role in the Chemical Synthesis of Isoprenoid Analogs

Isoprenoids are a vast and diverse class of natural products synthesized from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). echelon-inc.com this compound is a close structural analog of DMAPP and serves as a critical tool in the study and synthesis of isoprenoid-related molecules.

The methylerythritol phosphate (MEP) pathway is responsible for the biosynthesis of IPP and DMAPP in most bacteria, some parasites, and plant chloroplasts. acs.orgyoutube.com The intermediates of this pathway, such as 2-C-methyl-D-erythritol 4-phosphate (MEP) and (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP), are important targets for the development of novel antimicrobial and antimalarial drugs. nih.govacademie-sciences.frwikipedia.org

The chemical synthesis of analogs of these intermediates is crucial for studying the enzymes of the MEP pathway and for developing potent inhibitors. nih.govnih.gov this compound can be used as a starting material to construct analogs of HMBPP where the diphosphate group is replaced by more stable isosteres, or where other parts of the molecule are modified. nih.gov These synthetic analogs are invaluable probes for elucidating enzyme mechanisms and for screening for biological activity. nih.govnih.gov

IPP and DMAPP are the universal precursors for all isoprenoid compounds. researchgate.netfigshare.com Synthetic access to analogs of IPP and DMAPP is essential for investigating the mechanism of the enzymes that utilize them, such as prenyltransferases and IPP isomerase. nih.govresearchgate.net this compound serves as a convenient and more stable synthetic equivalent of DMAPP. The diethyl phosphate group is less prone to hydrolysis than the native diphosphate, making it easier to handle in a standard organic chemistry laboratory.

It can be used in synthetic strategies to build modified isoprenoid chains or to create mechanism-based inhibitors. nih.gov For example, chemists can perform various transformations on the hydrocarbon backbone of this compound before converting the phosphate group to the diphosphate at a later stage of the synthesis. This approach provides a flexible and robust platform for generating a wide array of IPP and DMAPP analogs designed to probe or inhibit specific biological processes.

Design and Synthesis of Chemically Stable Bioisosteres for Research Probes

The phosphate ester moiety in "this compound" is susceptible to hydrolysis by phosphatases, which can limit its utility as a stable research probe. To overcome this limitation, chemically stable bioisosteres are designed to mimic the phosphate group's steric and electronic properties while being resistant to enzymatic cleavage. rsc.orgcambridgemedchemconsulting.com The primary goal is to replace the labile P-O bond with a more robust linkage, thereby increasing the compound's half-life in biological systems without significantly altering its interaction with target proteins. researchgate.net

A common bioisosteric replacement for a phosphate group is a phosphonate (B1237965) group, where the bridging oxygen atom is replaced by a methylene (B1212753) group (CH₂). cambridgemedchemconsulting.comresearchgate.net This substitution from a phosphate to a phosphonate results in a non-hydrolyzable P-C bond, which enhances metabolic stability. nih.gov For "this compound," a corresponding phosphonate bioisostere would be Diethyl (3-methylbut-2-en-1-yl)phosphonate.

Further modifications can be introduced to fine-tune the electronic properties of the phosphonate. For instance, the introduction of fluorine atoms on the methylene bridge (difluoromethylenephosphonates) can more closely mimic the pKa of the phosphate group, potentially improving binding affinity to target enzymes. researchgate.net

The synthesis of such bioisosteres often involves modifications of standard organophosphorus chemistry reactions. For example, the synthesis of the phosphonate analog could be achieved through a Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with a 3-methylbut-2-en-1-yl halide.

Table 1: Comparison of Phosphate and Common Bioisosteres

| Feature | Phosphate Ester | Phosphonate | Difluoromethylenephosphonate |

| Linkage | P-O-C | P-C | P-CF₂ |

| Metabolic Stability | Low (hydrolyzable) | High (non-hydrolyzable) | High (non-hydrolyzable) |

| pKa₂ | ~6.4 | ~7.6 | Closer to phosphate pKa |

| Synthesis | Reaction of alcohol with phosphoryl chloride | Michaelis-Arbuzov reaction | More complex synthetic routes |

These chemically stable bioisosteres are invaluable tools in chemical biology and medicinal chemistry for studying the function of proteins that interact with phosphorylated ligands. They can act as inhibitors or probes to elucidate biological pathways without the complication of rapid degradation. rsc.orgcore.ac.uk

Applications in Prodrug Design and Delivery: Focus on the Chemical Synthesis and Release Mechanisms

The inherent negative charge of phosphate groups at physiological pH can limit the ability of phosphorylated compounds to cross cell membranes, thereby reducing their bioavailability. researchgate.netnih.gov Prodrug strategies are employed to mask the phosphate moiety, creating a more lipophilic, neutral molecule that can more readily diffuse across cellular membranes. nih.govsnv63.ru Once inside the cell, the masking groups are designed to be cleaved by intracellular enzymes, releasing the active phosphorylated drug. acs.org

For a compound like "this compound," which is already a neutral diester, further prodrug modifications might be considered if the target is intracellular and the compound's polarity still hinders passive diffusion, or to achieve targeted delivery. However, the more common application of phosphate prodrugs is for mono- or diphosphates which are charged.

A widely used prodrug approach for phosphates is the acyloxyalkyl ester strategy. acs.org In this design, the acidic protons of a phosphate monoester are replaced with acyloxyalkyl groups, such as pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC). nih.govacs.org

The synthesis of these prodrugs typically involves the reaction of the phosphorylated parent molecule with an acyloxyalkyl halide. For instance, a hypothetical (3-methylbut-2-en-1-yl) phosphate could be reacted with chloromethyl pivalate (B1233124) in the presence of a suitable base to yield the bis(POM) prodrug.

The release mechanism of these prodrugs is a two-step process initiated by intracellular carboxylesterases. acs.orgacs.org

Enzymatic Cleavage: A carboxylesterase hydrolyzes the carboxylate ester bond of the acyloxyalkyl group. This generates a transient hydroxymethyl intermediate.

Spontaneous Elimination: The hydroxymethyl intermediate is unstable and rapidly decomposes, releasing formaldehyde (B43269) and the deprotected, active phosphate monoester. acs.org

This cascade reaction ensures that the active drug is efficiently released within the target cells.

Another approach involves the use of aryl esters, where the phosphate is masked with a phenol (B47542) derivative. The release can be triggered by enzymes like cytochrome P450s or other esterases. nih.govrsc.org The choice of the masking group allows for tuning the release rate and targeting specific tissues. acs.org For example, phosphoramidate (B1195095) prodrugs have been successfully used to deliver phosphorylated compounds, including analogs of phosphoantigens, into cells to activate immune responses. researchgate.netcardiff.ac.uk

Table 2: Common Phosphate Prodrug Moieties and Their Release

| Prodrug Moiety | Activating Enzyme | Byproducts of Release |

| Pivaloyloxymethyl (POM) | Carboxylesterase | Formaldehyde, Pivalic acid |

| Isopropyloxycarbonyloxymethyl (POC) | Carboxylesterase | Formaldehyde, Isopropyl alcohol, Carbon dioxide |

| S-acylthioethyl (SATE) | Esterase | Ethylene (B1197577) sulfide |

| Aryl group | Esterase/CYP450 | Corresponding phenol |

The design and synthesis of phosphate prodrugs are a critical aspect of drug development, enabling the oral bioavailability and cellular uptake of potent, but otherwise impermeable, phosphorylated therapeutic agents. nih.govmagtech.com.cnacs.org

Advanced Analytical Methodologies for Organophosphate Esters Non Clinical Applications

Chromatography-Mass Spectrometry Techniques for Quantification and Identification

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of OPEs, offering high selectivity and sensitivity. The choice between liquid and gas chromatography is often dictated by the analyte's polarity, volatility, and thermal stability.

HPLC-MS, particularly with a tandem mass spectrometry (MS/MS) configuration, is highly effective for a wide range of OPEs, including those with higher polarity or lower volatility, which are not amenable to gas chromatography. walisongo.ac.idnih.gov For Diethyl 3-methylbut-2-en-1-yl phosphate (B84403), HPLC-MS/MS would provide a robust platform for quantification in complex samples.

The separation is typically achieved using reversed-phase columns, such as C18, which separate compounds based on their hydrophobicity. mdpi.com For more polar OPEs, Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed. nih.govmdpi.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. mdpi.com

Detection is commonly performed using an electrospray ionization (ESI) source, which is well-suited for polar to moderately polar compounds. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis, providing excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net This minimizes matrix interference and allows for low detection limits. nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for OPE Analysis

| Parameter | Typical Setting |

| HPLC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 2 mM Ammonium Acetate |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Optimized for analyte separation |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| MS Detection | Tandem Mass Spectrometry (MS/MS) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

GC-MS is a powerful and widely used technique for the analysis of volatile and thermally stable OPEs. chromatographyonline.com Given its structure, Diethyl 3-methylbut-2-en-1-yl phosphate is expected to be amenable to GC-MS analysis. This method offers excellent chromatographic resolution and is often considered a gold standard for OPE identification. walisongo.ac.id

Separation is typically performed on a low-polarity capillary column, such as an HP-5 or DB-5MS. walisongo.ac.idchromatographyonline.com The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to effectively separate a wide range of OPEs based on their boiling points and column interactions. mdpi.com Electron impact (EI) is the most common ionization technique, which generates reproducible mass spectra that are useful for library matching and structural confirmation. researchgate.net For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be utilized. tandfonline.com

Table 2: Representative GC-MS Parameters for OPE Analysis

| Parameter | Typical Setting |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Ionization Source | Electron Impact (EI), 70 eV |

| MS Detection | Quadrupole or Ion Trap |

| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Advanced Extraction and Sample Preparation Methods for Complex Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances prior to instrumental analysis.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. nih.gov This technique significantly reduces solvent consumption and extraction time compared to traditional methods like Soxhlet. mdpi.com For extracting OPEs from solid matrices like soil, sediment, or consumer products, PLE is a highly effective method. nih.govthermofisher.com Solvents such as acetonitrile or mixtures of water and acetonitrile have been successfully used for the PLE of OPEs from various samples. nih.govnih.gov The high temperature enhances solvent penetration and analyte solubility, while the high pressure maintains the solvent in its liquid state.

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to create acoustic cavitation in the solvent, which disrupts the sample matrix and enhances the mass transfer of the analyte into the solvent. mdpi.com This method is valued for its efficiency, reduced extraction times, and lower solvent usage compared to conventional techniques. researchgate.net For the extraction of OPEs from matrices like soil, dust, or biological tissues, solvents such as methanol or acetonitrile are commonly used in conjunction with ultrasonication. researchgate.netnih.gov The protocol typically involves immersing the sample in the extraction solvent and subjecting it to ultrasonic waves in a bath or with a probe for a specified period.

Solid-Phase Extraction (SPE) is a widely used cleanup and concentration technique for OPEs in liquid samples or extracts obtained from solid matrices. bohrium.comresearchgate.net It operates by passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities pass through, or vice versa. The analyte is then eluted with a small volume of a strong solvent.

For OPEs, various sorbents can be used depending on the specific properties of the analyte and the matrix. Common choices include reversed-phase materials like ENVI-18 and Oasis HLB for aqueous samples, or normal-phase sorbents like Florisil and silica (B1680970) gel for non-aqueous extracts to remove lipids and other interferences. researchgate.nettandfonline.comresearchgate.net The selection of appropriate washing and elution solvents is crucial for achieving high recovery and a clean extract. chromatographyonline.com

Table 3: Common SPE Sorbents and Applications for OPEs

| SPE Sorbent | Mechanism | Typical Application | Elution Solvent Example |

| Oasis HLB | Reversed-Phase (Hydrophilic-Lipophilic Balanced) | Extraction from aqueous samples (e.g., water, diluted extracts) | Ethyl Acetate, Acetonitrile |

| ENVI-18 (C18) | Reversed-Phase | Cleanup of aqueous samples and extracts | Dichloromethane/Acetonitrile |

| Florisil | Normal-Phase (Magnesium Silicate) | Cleanup of non-aqueous extracts (e.g., removal of lipids) | Ethyl Acetate/Hexane |

| Silica Gel/Alumina | Normal-Phase | Fractionation and removal of polar interferences | Dichloromethane, Acetone |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Diethyl 3-methylbut-2-en-1-yl phosphate, and how can reaction conditions be controlled to maximize yield?

- Methodology : The compound can be synthesized via esterification of 3-methylbut-2-en-1-ol with diethyl chlorophosphate in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Reaction temperature (0–5°C) and stoichiometric ratios (1:1.2 alcohol-to-chlorophosphate) are critical for minimizing side reactions like hydrolysis. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 45–46°C at 0.7 mmHg) is recommended . Characterization should include FT-IR (to confirm P=O and P-O-C stretches at ~1250 cm⁻¹ and ~1050 cm⁻¹, respectively) and ¹H NMR (to verify allylic proton signals at δ 5.2–5.8 ppm and ethoxy groups at δ 1.2–1.4 ppm) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar organophosphates?

- Methodology : Use a combination of ¹H/³¹P NMR and high-resolution mass spectrometry (HRMS) . The ³¹P NMR peak for this compound typically appears at δ 0–2 ppm due to the phosphate ester environment, distinct from phosphonates (δ 15–25 ppm). HRMS can confirm the molecular ion [M+H]⁺ at m/z 195.1 (C₇H₁₅O₄P⁺) with isotopic patterns matching phosphorus .

Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?

- Methodology : Store under inert gas (N₂/Ar) at 4°C in amber glass to prevent hydrolysis and photodegradation. Stability can be assessed via accelerated aging studies (e.g., 40°C/75% RH for 28 days) with periodic GC-MS analysis to detect breakdown products like 3-methylbut-2-en-1-ol and diethyl hydrogen phosphate .

Advanced Research Questions

Q. What mechanistic insights explain the flame-retardant efficacy of this compound in polymer composites?

- Methodology : The compound acts through gas-phase radical quenching and condensed-phase char formation . During combustion, it releases phosphorus-containing radicals (PO·) that scavenge H· and OH· radicals, suppressing flame propagation. Concurrently, it catalyzes cross-linking in polymers (e.g., PVC), forming a thermally stable char layer. Validate this using cone calorimetry (reduced peak heat release rate, pHRR) and TGA-FTIR (detection of PO· radicals in evolved gases) .

Q. How does the incorporation of this compound affect the glass transition temperature (Tg) and mechanical properties of polymer matrices?

- Methodology : Perform dynamic mechanical analysis (DMA) and tensile testing on plasticized polymers. The compound’s bulky allyl group reduces chain mobility, increasing Tg by 5–10°C compared to unmodified diethyl phosphate. However, excessive loading (>15 wt%) may phase-separate, reducing tensile strength. Optimize via Fox equation modeling to balance Tg and ductility .

Q. What experimental strategies can resolve contradictions in reported toxicity data for organophosphate esters like this compound?

- Methodology : Conduct in vitro/in vivo toxicity assays with standardized protocols. For example:

- Ames test (TA98/TA100 strains) to assess mutagenicity.

- Zebrafish embryo assays (LC₅₀ at 96 hpf) for acute toxicity.

- Thyroid hormone disruption studies via ELISA (measure T3/T4 levels in rat serum after 30-day exposure). Contradictions often arise from differences in exposure duration, metabolic pathways, or impurity profiles .

Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

- Methodology : Use EPI Suite or TEST software to estimate:

- Bioconcentration factor (BCF) : Log Kow < 3 suggests low bioaccumulation.

- Atmospheric half-life : OH radical reaction rate (kOH) predicts degradation in days.

Validate with microcosm studies (soil/water systems) and HPLC-UV to track degradation products .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.